An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, a versatile silyl enol ether intermediate in organic synthesis. The document details a standard laboratory-scale synthesis protocol and outlines the expected analytical data for compound verification.
Core Concepts and Synthesis
1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, also known as the silyl enol ether of ethyl isobutyrate, is a key reagent in various carbon-carbon bond-forming reactions, including aldol and Michael additions. Its synthesis is typically achieved through the enolization of ethyl isobutyrate followed by trapping of the resulting enolate with a silylating agent.
The most common and efficient method for this transformation involves the use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon of the ester. The subsequent introduction of a silyl halide, typically chlorotrimethylsilane (TMSCl), rapidly traps the enolate as the more stable silyl enol ether. The reaction is generally performed at low temperatures to ensure kinetic control and minimize side reactions.
Below is a logical workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene.
Experimental Protocol: Synthesis of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
This protocol describes a representative procedure for the synthesis of the target compound.
Materials:
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Diisopropylamine
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous Tetrahydrofuran (THF)
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Ethyl isobutyrate
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Chlorotrimethylsilane (TMSCl)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Pentane
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, a solution of diisopropylamine (1.1 equivalents) in anhydrous THF is cooled to -78 °C (dry ice/acetone bath). To this solution, n-butyllithium (1.05 equivalents) is added dropwise while maintaining the temperature below -70 °C. The resulting mixture is stirred at this temperature for 30 minutes to form a solution of lithium diisopropylamide (LDA).
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Enolization: A solution of ethyl isobutyrate (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.
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Silylation: Chlorotrimethylsilane (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature overnight.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with pentane.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation under reduced pressure to afford 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene as a colorless liquid.
Characterization Data
The following tables summarize the key physical, chemical, and spectroscopic data for 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 31469-16-6[1][2] |
| Molecular Formula | C₉H₂₀O₂Si[1] |
| Molecular Weight | 188.34 g/mol [1] |
| Appearance | Colorless liquid |
| Purity | Typically >97% after distillation |
| Storage | Store at 4°C under an inert atmosphere, away from moisture. |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | Predicted δ (ppm): 3.65 (q, 2H, OCH₂CH₃), 1.60 (s, 3H, =C(CH₃)₂), 1.58 (s, 3H, =C(CH₃)₂), 1.25 (t, 3H, OCH₂CH₃), 0.20 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | Predicted δ (ppm): 145.2 (C=C-O), 85.5 (C=C-O), 63.8 (OCH₂CH₃), 20.5 (=C(CH₃)₂), 15.2 (OCH₂CH₃), 0.5 (Si(CH₃)₃) |
| FTIR (neat) | Predicted ν (cm⁻¹): 2980-2850 (C-H stretch), 1685 (C=C stretch), 1250 (Si-C stretch), 1150-1050 (C-O stretch), 840 (Si-O stretch) |
| Mass Spectrometry (EI) | Predicted m/z (%): 173 (M-CH₃, 100), 117 (M-Si(CH₃)₃, 40), 73 (Si(CH₃)₃, 80) |
Applications in Synthesis
1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene is a valuable intermediate in organic synthesis, primarily serving as a nucleophile in various reactions.
Caption: Key synthetic applications of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene.
One notable application is its reaction with aldehydes, such as 3-phenyl-propionaldehyde, in the presence of a Lewis acid to form β-hydroxy esters. For instance, the reaction with 3-phenyl-propionaldehyde in hexane at 0 °C can yield 3-hydroxy-2,2-dimethyl-5-phenyl-pentanoic acid ethyl ester.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene. The provided experimental protocol, based on established methods for silyl enol ether synthesis, offers a reliable starting point for its preparation in a laboratory setting. The tabulated physical, chemical, and predicted spectroscopic data will aid researchers in the identification and quality control of this important synthetic intermediate. Its utility in forming new carbon-carbon bonds underscores its significance in modern organic synthesis and drug development. It is recommended that researchers validate the synthesis and confirm the structure of the final product using their own analytical instrumentation.
